

# [Leu15]-Gastrin I versus sargastrin in tumor uptake studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | [Leu15]-Gastrin I (human) |           |
| Cat. No.:            | B10821309                 | Get Quote |

A Comparative Guide to [Leu15]-Gastrin I and Sargastrin for Tumor Uptake Studies

### Introduction

In the landscape of nuclear oncology, the development of radiolabeled peptides for tumor imaging and therapy has emerged as a significant area of research. Among the promising targets is the cholecystokinin-2 (CCK2) receptor, which is overexpressed in various malignancies, including medullary thyroid carcinoma, small cell lung cancer, and neuroendocrine tumors.[1][2] This guide provides a detailed comparison of two peptide analogs, [Leu15]-Gastrin I and sargastrin, which have been investigated for their potential in targeting CCK2 receptor-expressing tumors.

[Leu15]-Gastrin I is an analog of human gastrin I, a peptide hormone that stimulates gastric acid secretion.[3][4] The substitution of methionine at position 15 with leucine enhances the peptide's stability by preventing oxidation, which can lead to a loss of biological activity.[5] It is frequently used in research to study gastric cancer and as a reference compound in competitive binding assays for the CCK2 receptor.[3][6][7]

Sargastrin, a DOTA-conjugated analog of human gastrin-I, is a synthetic granulocyte-macrophage colony-stimulating factor (GM-CSF).[8][9] While it also targets the CCK2 receptor, its identity as a GM-CSF analog suggests a dual mechanism of action, potentially influencing the tumor microenvironment by stimulating myeloid cell differentiation and function.[10][11][12]



This guide will delve into the comparative performance of these two agents in preclinical tumor uptake studies, presenting quantitative data, experimental methodologies, and relevant signaling pathways to aid researchers and drug development professionals in their work.

# **Quantitative Data Presentation**

The following tables summarize the biodistribution data of radiolabeled sargastrin and other relevant minigastrin analogs from preclinical studies in tumor-bearing mice. Direct comparative in vivo tumor uptake data for [Leu15]-Gastrin I is less prevalent in the literature, as it is more commonly used as a reference ligand in in vitro receptor binding assays. However, the data for minigastrin (MG0), a closely related peptide, is included to provide context.

Table 1: Comparative Tumor Uptake of <sup>111</sup>In-labeled Sargastrin and Minigastrin Analogs in A431-CCK2R Xenograft Mice[13]

| Peptide           | Time Post-Injection         | Tumor Uptake (%ID/g)        |
|-------------------|-----------------------------|-----------------------------|
| Sargastrin        | 1 hour                      | 11.8 ± 3.1                  |
| 4 hours           | 9.83 ± 4.3                  |                             |
| MG0 (Minigastrin) | 1 hour                      | 13.3 ± 4.9                  |
| 4 hours           | 9.9 ± 2.0                   |                             |
| MG11              | 1 hour                      | Lower than Sargastrin & MG0 |
| 4 hours           | Lower than Sargastrin & MG0 |                             |

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean  $\pm$  standard deviation.

Table 2: Comparative Kidney Uptake of <sup>111</sup>In-labeled Sargastrin and Minigastrin Analogs in A431-CCK2R Xenograft Mice[8][13][14]



| Peptide           | Time Post-Injection | Kidney Uptake (%ID/g) |
|-------------------|---------------------|-----------------------|
| Sargastrin        | 1 hour              | 57.2 ± 3.4            |
| 4 hours           | 60.3 ± 4.8          |                       |
| MG0 (Minigastrin) | 1 hour              | >48                   |
| 4 hours           | >48                 |                       |
| MG11              | 1 hour              | Low                   |
| 4 hours           | Low                 |                       |

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean  $\pm$  standard deviation.

## **Experimental Protocols**

The data presented above were generated from preclinical studies involving radiolabeled peptides in tumor-bearing animal models. Below are the generalized experimental methodologies employed in these studies.

## **Radiolabeling of Peptides**

Peptide analogs such as sargastrin are conjugated with a chelator, commonly 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to enable stable radiolabeling with trivalent radiometals like Indium-111 (1111n) or Lutetium-177 (177Lu).[1][13][14]

- Procedure: The DOTA-conjugated peptide is incubated with the radionuclide (e.g., <sup>111</sup>InCl<sub>3</sub>) in a suitable buffer (e.g., ammonium acetate) at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).
- Quality Control: The radiochemical purity of the labeled peptide is determined using methods like high-performance liquid chromatography (HPLC).[1][15]

## **Animal Models and Biodistribution Studies**

 Cell Lines and Tumor Xenografts: Human epidermoid carcinoma A431 cells engineered to express the human CCK2 receptor (A431-CCK2R) are commonly used.[6][13] These cells



are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice) to induce tumor growth.[13][16]

- Administration of Radiolabeled Peptides: A defined amount of the radiolabeled peptide is injected intravenously into the tumor-bearing mice.[13]
- Biodistribution Analysis: At specific time points post-injection (e.g., 1 and 4 hours), the mice are euthanized, and various organs and tissues (including the tumor, kidneys, liver, blood, etc.) are dissected, weighed, and the radioactivity is measured using a gamma counter.[1] [13][14] The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[13]

# Signaling Pathways and Mechanisms of Action CCK2 Receptor Signaling Pathway

Both [Leu15]-Gastrin I and sargastrin exert their primary tumor-targeting effects through binding to the CCK2 receptor, a G-protein coupled receptor (GPCR).[3][4][7] Upon ligand binding, the receptor activates intracellular signaling cascades that can influence cell growth and proliferation.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Selection of Radiolabeled Gastrin Analogs for Peptide Receptor

  —Targeted Radionuclide Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bachem (Leu15)-Gastrin I (human), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | GM-CSF: A Double-Edged Sword in Cancer Immunotherapy [frontiersin.org]
- 11. GM-CSF: A Double-Edged Sword in Cancer Immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of sargramostim (rhGM-CSF) as immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative biodistribution of 12 111In-labelled gastrin/CCK2 receptor-targeting peptides PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selection of radiolabeled gastrin analogs for peptide receptor-targeted radionuclide therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclic minigastrin analogues for gastrin receptor scintigraphy with technetium-99m: preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [[Leu15]-Gastrin I versus sargastrin in tumor uptake studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821309#leu15-gastrin-i-versus-sargastrin-in-tumor-uptake-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com